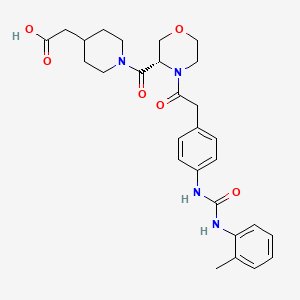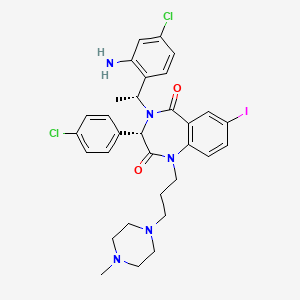
Tidembersat
Übersicht
Beschreibung
Tidembersat is a small molecule compound known for its potential therapeutic applications in treating and preventing various central nervous system disorders, including Huntington’s chorea, schizophrenia, and traumatic brain injury . It is a benzopyran derivative with the molecular formula C20H19F2NO4 and a molecular weight of 375.37 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tidembersat involves multiple steps, starting from the appropriate benzopyran precursor. The key steps include:
Formation of the benzopyran core: This involves cyclization reactions under acidic or basic conditions.
Functionalization: Introduction of functional groups such as acetyl and hydroxyl groups through reactions like acetylation and hydroxylation.
Fluorination: Incorporation of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiols in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung für die Untersuchung von Benzopyranderivaten und ihrer Reaktivität verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Pfade und Mechanismen bei neurodegenerativen Erkrankungen.
Medizin: Erforscht als Therapeutikum für Erkrankungen des zentralen Nervensystems, darunter Chorea Huntington und Schizophrenie
Industrie: Potenzielle Anwendungen bei der Entwicklung von Pharmazeutika und Neuroprotektiva.
5. Wirkmechanismus
Tidembersat übt seine Wirkung aus, indem es bestimmte molekulare Ziele und Pfade moduliert, die an Erkrankungen des zentralen Nervensystems beteiligt sind. Der genaue Wirkmechanismus ist noch nicht vollständig verstanden, es wird jedoch vermutet, dass es mit Neurotransmitterrezeptoren und Ionenkanälen interagiert und so die neuronale Signalübertragung beeinflusst und die Neuroinflammation reduziert .
Wirkmechanismus
Tidembersat exerts its effects by modulating specific molecular targets and pathways involved in central nervous system disorders. The exact mechanism of action is not fully understood, but it is believed to interact with neurotransmitter receptors and ion channels, thereby influencing neuronal signaling and reducing neuroinflammation .
Vergleich Mit ähnlichen Verbindungen
Tidembersat ist einzigartig unter den Benzopyranderivaten aufgrund seiner spezifischen funktionellen Gruppen und fluorierten Positionen, die zu seinem besonderen pharmakologischen Profil beitragen. Ähnliche Verbindungen umfassen:
Benzopyran: Die Kernstruktur, die mit this compound geteilt wird.
Fluorierte Benzopyrane: Verbindungen mit ähnlichen Fluorierungsmustern.
Andere Neuroprotektiva: Verbindungen wie Memantin und Riluzol, die ebenfalls auf Erkrankungen des zentralen Nervensystems abzielen, jedoch über verschiedene Mechanismen.
This compound zeichnet sich durch seine Kombination aus Benzopyrankern und spezifischen funktionellen Gruppen aus, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Entwicklungsarbeiten in der Neurotherapie macht .
Eigenschaften
CAS-Nummer |
175013-73-7 |
|---|---|
Molekularformel |
C20H19F2NO4 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3,5-difluorobenzamide |
InChI |
InChI=1S/C20H19F2NO4/c1-10(24)11-4-5-16-15(8-11)17(18(25)20(2,3)27-16)23-19(26)12-6-13(21)9-14(22)7-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18+/m0/s1 |
InChI-Schlüssel |
NWHCDESSIHFNIJ-ZWKOTPCHSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=CC(=C3)F)F)O)(C)C |
Isomerische SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC(=CC(=C3)F)F)O)(C)C |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=CC(=C3)F)F)O)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tidembersat |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


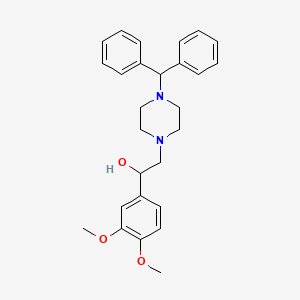
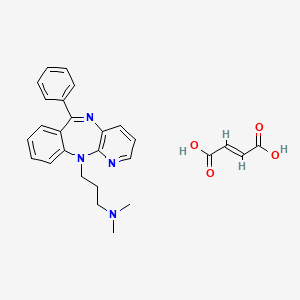
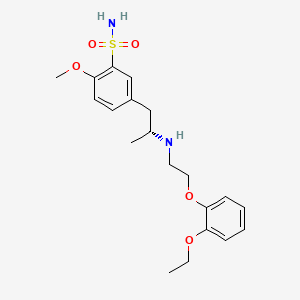
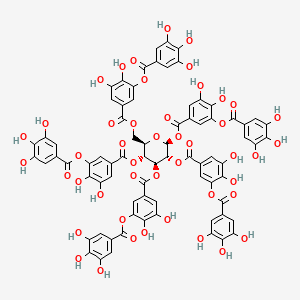
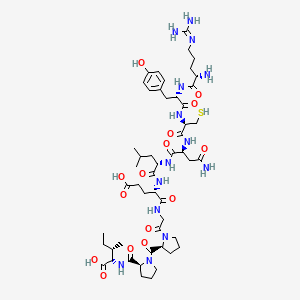
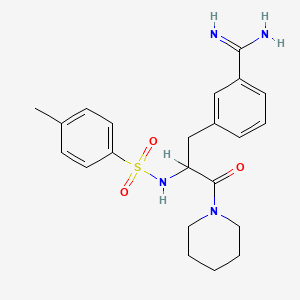
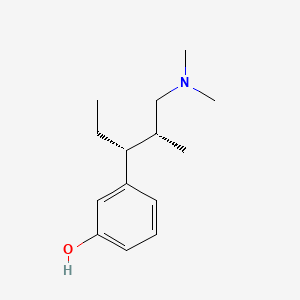


![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)

